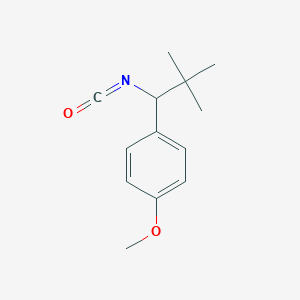
1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene is an organic compound that features both an isocyanate group and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 1,1-dimethyl-2-isocyanatopropane. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in the formation of polymers and other materials.
Comparison with Similar Compounds
- 1-Isocyanato-2,2-dimethylpropane
- 4-Methoxyphenyl isocyanate
- 1,3-Bis(1-isocyanato-1-methylethyl)benzene
Uniqueness: 1-(1-Isocyanato-2,2-dimethylpropyl)-4-methoxybenzene is unique due to the presence of both an isocyanate group and a methoxybenzene moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
55508-57-1 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(1-isocyanato-2,2-dimethylpropyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)12(14-9-15)10-5-7-11(16-4)8-6-10/h5-8,12H,1-4H3 |
InChI Key |
YRNIBQDJARMFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)OC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















